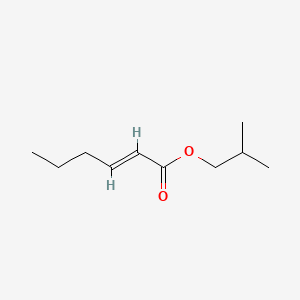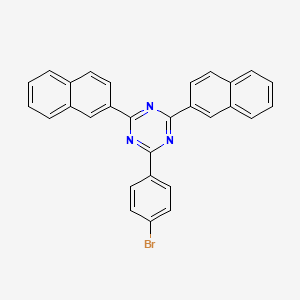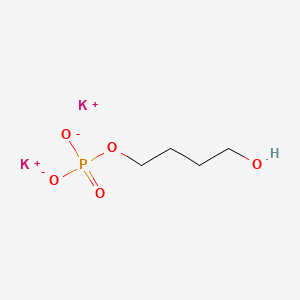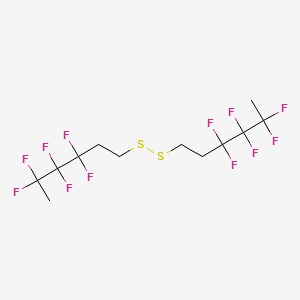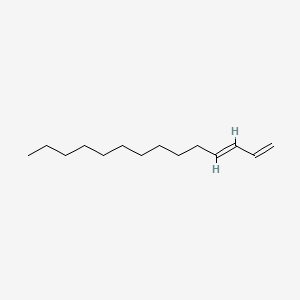
Chromium mono silicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium mono silicide is a binary compound consisting of chromium and silicon. It is known for its high thermal stability, excellent mechanical properties, and resistance to oxidation and corrosion. These properties make it a valuable material in various high-temperature and high-stress applications, particularly in the fields of microelectronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions: Chromium mono silicide can be synthesized through several methods, including:
Diffusion Alloying: This involves the diffusion of silicon into chromium from the gas phase.
Metal-Thermal Reduction: This method involves the reduction of chromium (III) chloride and sodium fluorine-silicate by metallic sodium or magnesium.
Electrochemical Synthesis: this compound can also be produced by electrolysis of chloride-fluoride melts containing fluorine-silicate and potassium chromate.
Industrial Production Methods: In industrial settings, this compound is often produced through:
Chemical Vapor Deposition (CVD): This method involves the deposition of chromium and silicon from the gas phase onto a substrate, followed by thermal annealing to form the silicide.
Molecular Beam Epitaxy (MBE): This technique involves the deposition of chromium and silicon atoms onto a substrate in a high-vacuum environment, allowing for precise control over the composition and structure of the resulting silicide.
化学反应分析
Types of Reactions: Chromium mono silicide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen or carbon at high temperatures.
Major Products Formed:
Oxidation: Silicon dioxide and chromium oxide.
Reduction: Elemental chromium and silicon.
科学研究应用
Chromium mono silicide has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of chromium mono silicide involves its interaction with other elements and compounds at the atomic level. The formation of a protective oxide layer during oxidation is a key aspect of its mechanism, as it prevents further oxidation and degradation of the material. Additionally, the diffusion of silicon atoms into the chromium matrix during synthesis enhances the material’s thermal stability and mechanical properties .
相似化合物的比较
Chromium mono silicide can be compared with other similar compounds, such as:
Chromium disilicide (CrSi2): While chromium disilicide has similar thermal stability and mechanical properties, it has a different stoichiometry and crystal structure, which can affect its electrical and thermal conductivity.
Molybdenum silicide (MoSi2): Molybdenum silicide is another high-temperature material with excellent oxidation resistance.
Tungsten silicide (WSi2): Tungsten silicide is known for its high melting point and good electrical conductivity, making it suitable for use in microelectronics.
属性
CAS 编号 |
12018-08-5 |
|---|---|
分子式 |
CrSi |
分子量 |
80.081 g/mol |
InChI |
InChI=1S/Cr.Si |
InChI 键 |
DYRBFMPPJATHRF-UHFFFAOYSA-N |
规范 SMILES |
[Si]#[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


